molecular formula C13H7F5N2O B5334132 2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5334132
M. Wt: 302.20 g/mol
InChI Key: ZDDBVCRJRGZHCD-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H7F5N2O. This compound is characterized by the presence of a benzamide core substituted with five fluorine atoms and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce N-oxides .

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentafluorobenzamide
  • 2,3,4,5,6-pentafluorophenyl methanesulfonate
  • 4-fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)-phenyl)-benzamide

Uniqueness

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both the pentafluorobenzamide and the methylpyridinyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5N2O/c1-5-3-2-4-6(19-5)20-13(21)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDBVCRJRGZHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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